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Compound of Interest

Compound Name: 2-Bromo-6-methylisonicotinic acid

Cat. No.: B1449894

An In-depth Technical Guide on the Structural Analysis of 2-Bromo-6-methylisonicotinic Acid

Abstract

This technical guide provides a comprehensive structural analysis of 2-Bromo-6-
methylisonicotinic acid (IUPAC Name: 2-bromo-6-methylpyridine-4-carboxylic acid). The
document is intended for researchers, scientists, and professionals in the field of drug
development and materials science. It covers the compound's structural characteristics,
spectroscopic properties, and relevant experimental protocols. Quantitative data is presented in
structured tables, and key experimental workflows are visualized using diagrams.

Introduction

2-Bromo-6-methylisonicotinic acid is a halogenated pyridine derivative with significant
potential as a versatile synthetic intermediate in the construction of complex heterocyclic
frameworks.[1] Its molecular structure, characterized by a pyridine ring substituted with a
bromine atom, a methyl group, and a carboxylic acid group, makes it a valuable building block
in medicinal chemistry and material science. The strategic placement of these functional
groups influences its chemical reactivity, biological activity, and pharmacokinetic properties.[1]
This guide details the analytical techniques used to elucidate and confirm its structure.

Compound Identification:
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Identifier Value

2-bromo-6-methylpyridine-4-carboxylic
IUPAC Name yipy Y

acid[1]
CAS Number 25462-84-4[1]
Molecular Formula C7HeBrNO2[1]
Molecular Weight 216.03 g/mol [1]

| PubChem CID | 72211852[1] |

Synthesis and Purification Workflow

The synthesis of 2-Bromo-6-methylisonicotinic acid and its derivatives often involves the
functionalization of a pre-existing pyridine ring. While a specific protocol for the direct synthesis
of this exact molecule is not readily available in the provided search results, a general workflow
can be inferred from the synthesis of similar compounds like 2-Bromo-6-alkylaminopyridines.[2]
The process typically involves high-pressure and high-temperature reactions to achieve the
desired substitution on the pyridine core.
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Caption: General workflow for the synthesis and purification of 2-Bromo-6-methylisonicotinic
acid.
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Spectroscopic Analysis

Spectroscopic methods are essential for the structural elucidation of 2-Bromo-6-
methylisonicotinic acid. These techniques provide detailed information about the molecular
framework, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a
molecule. While specific NMR data for 2-Bromo-6-methylisonicotinic acid is not provided in
the search results, expected chemical shifts can be inferred from related structures. For its
methyl ester, Methyl 2-bromo-6-methylisonicotinate, documentation including NMR is often
available from suppliers.[3][4][5]

Expected *H NMR Spectral Data (lllustrative) The following are predicted values based on
standard chemical shift tables and data from similar compounds.

Expected Chemical Shift

Proton Multiplicity

(ppm)
Pyridine-H (Position 3) 7.5-8.0 Singlet (or narrow doublet)
Pyridine-H (Position 5) 75-8.0 Singlet (or narrow doublet)
-CHs 25-27 Singlet

| -COOH | 10.0 - 13.0 | Broad Singlet |

Expected 3C NMR Spectral Data (Illustrative)
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Carbon Expected Chemical Shift (ppm)
C=0 (Carboxylic Acid) 165 - 175
C-Br (Position 2) 140 - 150
C-COOH (Position 4) 145 - 155
C-CHs (Position 6) 155 - 165
C-H (Positions 3, 5) 120 - 130
| -CHs3 | 20 - 25 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum
of 2-Bromo-6-methylisonicotinic acid is expected to show characteristic absorption bands for

the carboxylic acid, the C-Br bond, and the aromatic pyridine ring.

Expected IR Absorption Bands

Functional Group Wavenumber (cm~?) Description
O-H stretch (Carboxylic
. 2500 - 3300 Broad
Acid)
C=0 stretch (Carboxylic Acid) 1680 - 1710 Strong
C=C, C=N stretch (Pyridine )
1450 - 1600 Medium to Strong

Ring)

| C-Br stretch | 500 - 600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of the compound. For 2-Bromo-6-methylisonicotinic acid (C7HsBrNO:z), the mass spectrum
would show a characteristic isotopic pattern for bromine (7°Br and 8Br in an approximate 1:1
ratio), leading to two molecular ion peaks [M]+ and [M+2]+ of nearly equal intensity.
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Expected Mass Spectrometry Data

lon m/z (relative to 7°Br) m/z (relative to 'Br)
[M]* ~214.96 ~216.96
[M-OHJ* ~197.95 ~199.95

| [M-COOH]* | ~169.97 | ~171.97 |

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable analytical data. The
following sections outline standard protocols for key analytical techniques.

Protocol for NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-6-methylisonicotinic
acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, CDCI3). Ensure the
sample is fully dissolved.

e Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz). Tune and shim the
instrument to optimize the magnetic field homogeneity.

o Data Acquisition: Acquire *H NMR spectra using a standard pulse sequence. For 13C NMR,
use a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.

o Data Processing: Apply Fourier transformation to the raw data. Phase and baseline correct
the resulting spectrum. Integrate the signals in the *H spectrum and reference the chemical
shifts to the residual solvent peak or an internal standard (e.g., TMS).

Protocol for IR Spectroscopy (ATR-FTIR)

o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

e Background Scan: Record a background spectrum of the clean, empty ATR crystal.
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o Sample Scan: Lower the ATR anvil to press the sample against the crystal. Collect the
sample spectrum over a range of 4000-400 cm™1,

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to produce the final absorbance or transmittance
spectrum.

Structural Analysis Workflow

The overall process of structural analysis involves a logical sequence of experiments and data
interpretation to confirm the identity and purity of the compound.

Structural Analysis Logical Flow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [2-Bromo-6-methylisonicotinic acid structural analysis].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1449894#2-bromo-6-methylisonicotinic-acid-
structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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